Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride
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Overview
Description
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2 and a molecular weight of 281.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both amino and ester functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride typically involves the reaction of benzyl 3-amino-2-(aminomethyl)propanoate with hydrochloric acid to form the dihydrochloride salt . The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
it is likely that large-scale synthesis follows similar reaction conditions as laboratory-scale synthesis, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl 3-amino-2-(aminomethyl)propanol.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with amino acid residues in proteins, leading to changes in protein function and activity . This interaction can affect various biochemical pathways, making it a valuable tool for studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-amino-2-(aminomethyl)propanoate
- Benzyl 3-amino-2-(aminomethyl)propanoate monohydrochloride
- Benzyl 3-amino-2-(aminomethyl)propanoate trihydrochloride
Uniqueness
Benzyl 3-amino-2-(aminomethyl)propanoate dihydrochloride is unique due to its dihydrochloride form, which enhances its solubility and stability compared to its mono- and trihydrochloride counterparts . This makes it particularly useful in aqueous solutions and biological assays .
Properties
Molecular Formula |
C11H18Cl2N2O2 |
---|---|
Molecular Weight |
281.18 g/mol |
IUPAC Name |
benzyl 3-amino-2-(aminomethyl)propanoate;dihydrochloride |
InChI |
InChI=1S/C11H16N2O2.2ClH/c12-6-10(7-13)11(14)15-8-9-4-2-1-3-5-9;;/h1-5,10H,6-8,12-13H2;2*1H |
InChI Key |
JWEDSLJYCYGJHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CN)CN.Cl.Cl |
Origin of Product |
United States |
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